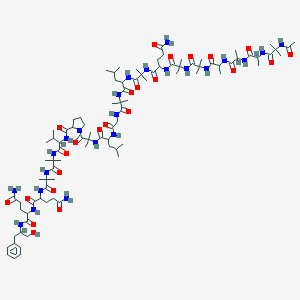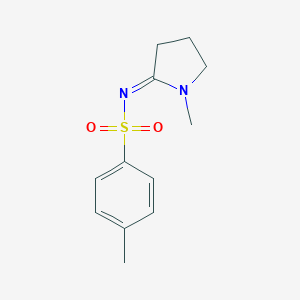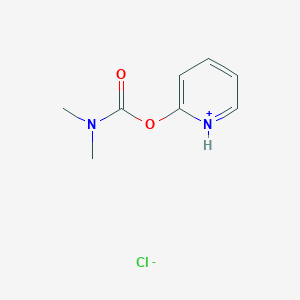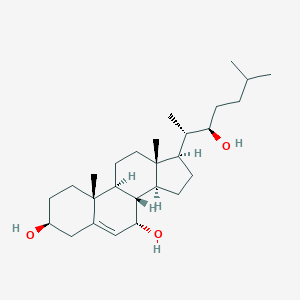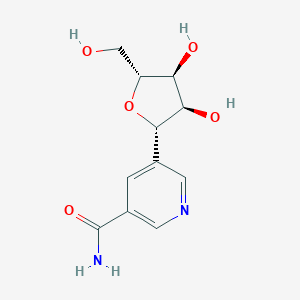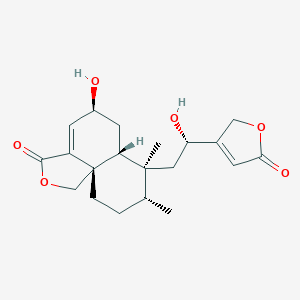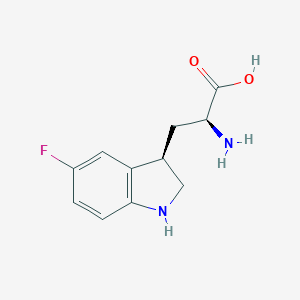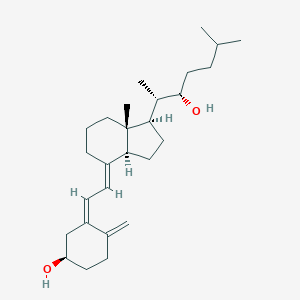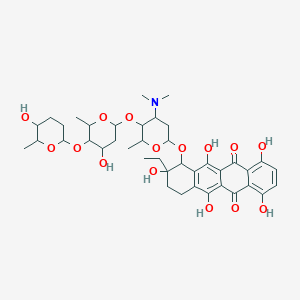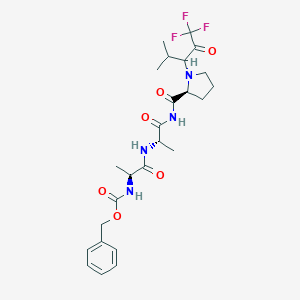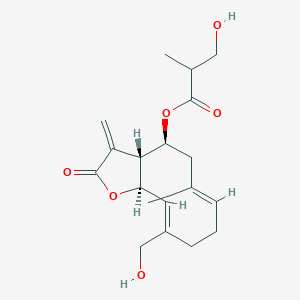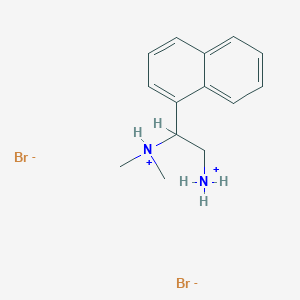
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneethylamine, beta-dimethylamino-, dihydrobromide is a chemical compound that has gained significant attention from the scientific community due to its various applications in scientific research. This compound is commonly referred to as NED or NEDA, and it is synthesized using a specific method that is both efficient and reliable. NEDA has been extensively studied, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been well-documented. In
Wissenschaftliche Forschungsanwendungen
NEDA has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe for the detection of monoamine transporters, such as the dopamine transporter. NEDA has also been used to study the role of monoamine transporters in various neurological disorders, including Parkinson's disease, depression, and addiction.
Wirkmechanismus
NEDA acts as a competitive inhibitor of monoamine transporters, particularly the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have various physiological effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
NEDA has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase dopamine levels in the striatum, leading to increased locomotor activity and reward-seeking behavior. NEDA has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
NEDA has several advantages for lab experiments, including its high selectivity for monoamine transporters and its ability to act as a fluorescent probe for these transporters. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the study of NEDA. One area of research is the development of new fluorescent probes for monoamine transporters that are more selective and less toxic than NEDA. Another area of research is the study of the role of monoamine transporters in various neurological disorders, including addiction and depression. Additionally, the development of new drugs that target monoamine transporters could have significant therapeutic potential for these disorders.
Synthesemethoden
NEDA is synthesized using a two-step process that involves the reaction of 1-naphthaleneethanamine with dimethylamine in the presence of a reducing agent, followed by the addition of hydrobromic acid to form the dihydrobromide salt. This method has been found to be highly efficient, with a yield of up to 90%.
Eigenschaften
CAS-Nummer |
101931-21-9 |
|---|---|
Produktname |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Molekularformel |
C14H20Br2N2 |
Molekulargewicht |
376.13 g/mol |
IUPAC-Name |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
InChI-Schlüssel |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Kanonische SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Synonyme |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
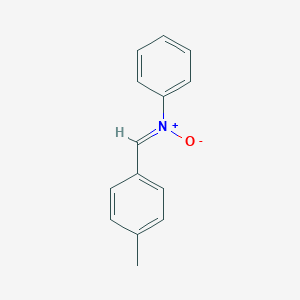
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
